N-(2,4-difluorophenyl)-N'-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide
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Overview
Description
N-(2,4-difluorophenyl)-N'-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide is a complex organic compound characterized by its unique chemical structure. This compound features a difluorophenyl group, a furan ring, and a piperidine moiety, all connected through an oxalamide linkage. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-N'-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, often starting from commercially available precursors. The furan-2-ylmethyl group is introduced via nucleophilic substitution reactions.
Coupling with Difluorophenyl Group: The difluorophenyl group is introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.
Oxalamide Formation: The final step involves the formation of the oxalamide linkage, typically through a condensation reaction between the piperidine intermediate and an oxalyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-N'-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The oxalamide linkage can be reduced to form amine derivatives.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) are employed under controlled conditions.
Major Products
Oxidation: Furan derivatives with additional oxygen-containing functional groups.
Reduction: Amine derivatives with reduced oxalamide linkages.
Substitution: Substituted difluorophenyl derivatives with various functional groups.
Scientific Research Applications
N-(2,4-difluorophenyl)-N'-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-N'-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N1-(2,4-difluorophenyl)-N2-(piperidin-4-ylmethyl)oxalamide
- N1-(2,4-difluorophenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide
- N1-(2,4-difluorophenyl)-N2-((1-(benzyl)piperidin-4-yl)methyl)oxalamide
Uniqueness
N-(2,4-difluorophenyl)-N'-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide stands out due to the presence of the furan ring, which imparts unique electronic and steric properties. This structural feature can influence the compound’s reactivity, biological activity, and overall chemical behavior, making it distinct from other similar compounds.
Properties
IUPAC Name |
N'-(2,4-difluorophenyl)-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N3O3/c20-14-3-4-17(16(21)10-14)23-19(26)18(25)22-11-13-5-7-24(8-6-13)12-15-2-1-9-27-15/h1-4,9-10,13H,5-8,11-12H2,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVFGGUCIAUNHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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